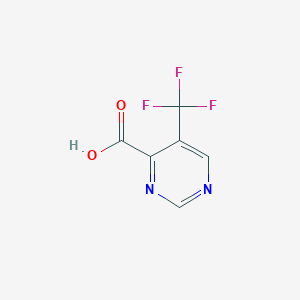
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H3F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of 5-bromo-4-chloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Another pyridine derivative with the trifluoromethyl group at the 5-position.
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: A related compound with an amino group and an ester functional group.
Uniqueness
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H3F3N2O2 |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-2-11-4(3)5(12)13/h1-2H,(H,12,13) |
InChI Key |
XLSNNEUKUUFHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
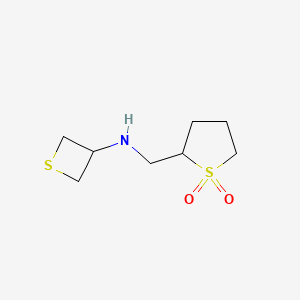
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
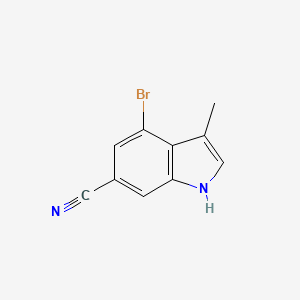

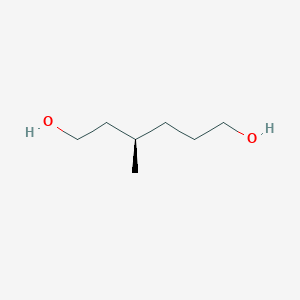
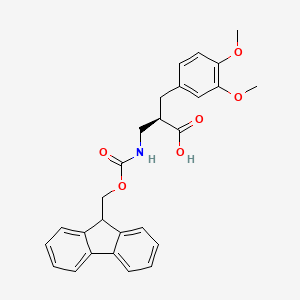
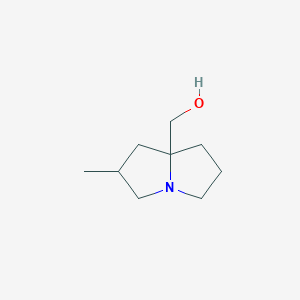
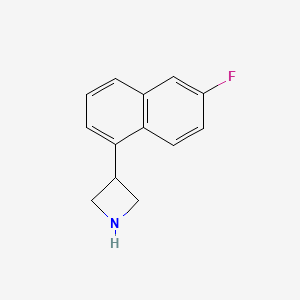
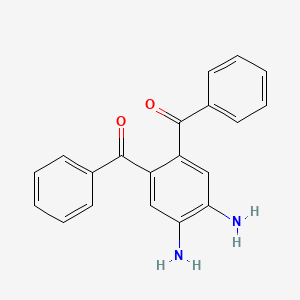
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)

![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
